molecular formula C27H32N4O2 B2785025 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide CAS No. 1115999-15-9

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide

Cat. No. B2785025
M. Wt: 444.579
InChI Key: HVQDVMJQVRODBL-UHFFFAOYSA-N
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Description

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide, also known as EPPPIP, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been found to exhibit promising biological activities.

Scientific Research Applications

Synthesis and Derivative Exploration

Research in synthetic chemistry has led to the development of various pyrimidinone, pyrazolopyrimidine, and piperidine derivatives, exploring their synthesis, structural analysis, and potential applications. For example, studies have focused on the synthesis of novel pyrimidin-4-ones and their ribosides and Mannich bases, utilizing specific reaction conditions and reagents to explore the chemical space around these cores (Finlander & Pedersen, 1985). This research avenue underscores the importance of developing new synthetic routes and derivatives for further pharmacological evaluation.

Anticancer and Anti-Inflammatory Applications

Several studies have synthesized and evaluated derivatives of pyrazolopyrimidines and piperidine carboxamides for their anticancer, anti-angiogenic, and anti-inflammatory activities. For instance, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, demonstrating the potential of these compounds in therapeutic applications (Rahmouni et al., 2016). Similarly, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their use as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Molecular Targeting and Mechanism of Action Studies

Research into specific molecular targeting and mechanisms of action is crucial for understanding how these compounds interact with biological systems. The exploration of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors presents an example of how detailed molecular studies can lead to the discovery of compounds with significant therapeutic potential (Schroeder et al., 2009).

properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-3-21-9-11-24(12-10-21)33-26-17-25(29-19-30-26)31-15-13-23(14-16-31)27(32)28-18-20(2)22-7-5-4-6-8-22/h4-12,17,19-20,23H,3,13-16,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDVMJQVRODBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide

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